molecular formula C4H5Br2FO2 B1586138 Ethyl Dibromofluoroacetate CAS No. 565-53-7

Ethyl Dibromofluoroacetate

Cat. No. B1586138
CAS RN: 565-53-7
M. Wt: 263.89 g/mol
InChI Key: COYRDMUQLSIAEX-UHFFFAOYSA-N
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Description

Ethyl Dibromofluoroacetate (EDFBA) is a reagent used in the preparation of fluorinated molecules in organic synthesis . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc. It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .


Synthesis Analysis

EDFBA is a versatile reagent for the synthesis of fluorinated molecules . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .


Molecular Structure Analysis

The molecular formula of EDFBA is C4H5Br2FO2 . The InChI Key is COYRDMUQLSIAEX-UHFFFAOYSA-N .


Chemical Reactions Analysis

EDFBA is used in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .


Physical And Chemical Properties Analysis

EDFBA is a clear colorless to slightly yellow liquid . It is miscible with most organic solvents but immiscible with water . The boiling point is 82 °C, and the density is 1.894 g/mL .

Scientific Research Applications

Synthesis of Fluorinated Molecules

Ethyl Dibromofluoroacetate is extensively used in the preparation of fluorinated molecules . The presence of fluorine in organic compounds can enhance their basicity, lipophilicity, and metabolic stability, which are desirable traits in pharmaceuticals .

Reformatsky-Type Reactions

This compound is involved in Reformatsky-type reactions to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams . These reactions are crucial for constructing complex molecules with multiple stereocenters, which are often found in bioactive compounds .

Preparation of 2-Fluoroaziridine-2-Carboxylates

Ethyl Dibromofluoroacetate reacts with imines to produce 2-fluoroaziridine-2-carboxylates . These structures are valuable in medicinal chemistry for the development of novel therapeutic agents .

Synthesis of Azido-Fluoro Compounds

The reagent can be used to generate azido-fluoro compounds such as ethyl 2-azido-2-bromo-2-fluoroacetate. These compounds are intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Conversion to Dibromo-Fluoroacetonitrile

Ethyl Dibromofluoroacetate can be transformed into 2,2-dibromo-2-fluoroacetonitrile through a two-step strategy involving the conversion of the ester moiety into the corresponding nitrile. This nitrile is a key intermediate in many synthetic pathways .

Generation of Fluoroalcohols and Amides

Using reducing agents, Ethyl Dibromofluoroacetate can be converted into fluoroalcohols and tertiary amides . These transformations are important for the synthesis of compounds with varied biological activities .

Production of Acyl Chlorides

The ester group in Ethyl Dibromofluoroacetate can be converted into acyl chlorides . Acyl chlorides are reactive intermediates used in a wide range of chemical reactions to introduce acyl groups into other compounds .

Mechanism of Action

Target of Action

Ethyl Dibromofluoroacetate is a reagent used in the preparation of fluorinated molecules in organic synthesis . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .

Mode of Action

Ethyl Dibromofluoroacetate interacts with its targets through a series of chemical reactions. For instance, it can react with sodium bromide (NaBr) to produce ethyl bromodifluoroacetate . This reaction could happen in the solvent sulfolane . The reactions take 12 hours at 100 °C with a yield of 31% .

Biochemical Pathways

Ethyl Dibromofluoroacetate, and other similar compounds containing a CF2 units can be generated using the Reformatsky reagent with aldehydes and ketones . This yields 2,2-difluoro-3-hydroxy esters . Also, Ethyl Dibromofluoroacetate is considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .

Pharmacokinetics

It’s known that the compound is a colorless to yellow liquid and has a density of 1.583 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Ethyl Dibromofluoroacetate’s action are primarily seen in its role as a reagent in the synthesis of fluorinated molecules . It helps introduce the CF2 group when synthesizing chemical compounds , thereby playing a crucial role in the creation of various organic compounds.

Action Environment

The action of Ethyl Dibromofluoroacetate can be influenced by environmental factors such as temperature and solvent. For instance, the reaction of Ethyl Dibromofluoroacetate with sodium bromide occurs in the solvent sulfolane and takes 12 hours at 100 °C . Therefore, the efficacy and stability of Ethyl Dibromofluoroacetate can be affected by changes in these conditions.

Safety and Hazards

EDFBA is considered hazardous. It is harmful to skin, eyes, and the respiratory system. It is toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation .

Future Directions

EDFBA is a versatile reagent for the synthesis of fluorinated molecules. It is considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .

properties

IUPAC Name

ethyl 2,2-dibromo-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYRDMUQLSIAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371887
Record name Ethyl Dibromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Dibromofluoroacetate

CAS RN

565-53-7
Record name Ethyl Dibromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Dibromofluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Ethyl Dibromofluoroacetate a useful reagent in organic synthesis?

A1: Ethyl Dibromofluoroacetate (EDBFA) serves as a versatile building block for incorporating fluorine and other functional groups into various organic molecules. Its utility stems from the presence of both bromine and fluorine atoms, which allows for diverse reactivity and the potential for further functional group transformations. [, , , , , ]

Q2: Could you elaborate on the specific reactions Ethyl Dibromofluoroacetate participates in?

A2: EDBFA is a key player in several reactions, including:

  • Reformatsky-type reactions: EDBFA reacts with imines in the presence of diethylzinc, leading to α-bromo-α-fluoro-β-lactams (in diethyl ether) or syn-2-fluoroaziridine-2-carboxylates (in acetonitrile). [] This reaction can be further modified for enantioselective synthesis using chiral auxiliaries or ligands. [, ]
  • Cyclopropanation reactions: EDBFA, under the right conditions, acts as a precursor to bromofluorocarbene (:CFBr), enabling the synthesis of gem-bromofluorocyclopropanes through [2+1] cycloadditions with alkenes. []
  • Synthesis of α-fluoroacrylates: EDBFA reacts with aldehydes and ketones in the presence of diethylzinc and triphenylphosphine to produce α-fluoroacrylates through distinct E2-type (aldehydes) or E1cb-type (ketones) mechanisms. []
  • Synthesis of fluorinated glycidic esters: EDBFA, in conjunction with diethylzinc and dimethylaminoethanol or triphenylphosphine, facilitates the rapid synthesis of fluorinated glycidic esters from various ketones. []

Q3: How does the choice of solvent influence the outcome of reactions involving Ethyl Dibromofluoroacetate?

A3: The choice of solvent plays a crucial role in determining the reaction pathway and product selectivity when using EDBFA. For instance, in the Reformatsky-type reaction with imines, using diethyl ether as a solvent favors the formation of α-bromo-α-fluoro-β-lactams, while switching to acetonitrile leads to the preferential formation of syn-2-fluoroaziridine-2-carboxylates. [] This solvent-dependent reactivity highlights the importance of careful solvent selection when designing synthetic routes involving EDBFA.

Q4: What are some noteworthy applications of Ethyl Dibromofluoroacetate in the synthesis of complex molecules?

A4: EDBFA has proven valuable in synthesizing complex molecules, including:

  • Fluorinated Ezetimibe analogue: Researchers used EDBFA as a starting material to synthesize a novel Ezetimibe analogue containing an α-fluoro-β-lactam moiety. [] This synthesis utilized radical allylation for introducing the C3 alkyl side chain and highlighted the potential of EDBFA in medicinal chemistry.
  • Fluorinated cyclopropanes: EDBFA enables access to various fluorinated cyclopropanes, important building blocks in medicinal chemistry. Researchers have explored different synthetic strategies, including Michael-initiated ring closure, zinc carbenoid-based approaches, and rhodium-catalyzed cyclopropanation, using EDBFA as a key starting material. []

Q5: Can you provide information about the structural characteristics of Ethyl Dibromofluoroacetate?

A5: Ethyl Dibromofluoroacetate's molecular formula is C4H5Br2FO2, and its molecular weight is 267.88 g/mol. Detailed spectroscopic data can be found in the chemical literature. [, ]

Q6: What are the safety considerations when handling Ethyl Dibromofluoroacetate?

A6: As with all chemicals, appropriate safety precautions should be taken when handling EDBFA. Always consult the Safety Data Sheet (SDS) before use. The SDS provides detailed information on potential hazards, proper handling procedures, storage recommendations, and emergency measures. []

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